Methyl 1H-pyrazole-4-carboxylate
Overview
Description
“Methyl 1H-pyrazole-4-carboxylate” is a compound that is used as a pharmaceutical intermediate . It is a member of pyrazoles and a monocarboxylic acid .
Synthesis Analysis
The synthesis of “Methyl 1H-pyrazole-4-carboxylate” involves a two-step process. It includes acylation of hydrazines with methyl malonyl chloride followed by cyclization of the hydrazines with tert-butoxy-bis(dimethylamino)methane .Molecular Structure Analysis
The molecular structure of “Methyl 1H-pyrazole-4-carboxylate” is discussed based on crystallographic results . The molecular formula is C5H6N2O2 .Chemical Reactions Analysis
Pyrazole derivatives are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years .Physical And Chemical Properties Analysis
“Methyl 1H-pyrazole-4-carboxylate” has a molecular weight of 126.11 g/mol. Its exact mass and monoisotopic mass are 126.042927438 g/mol. It has a complexity of 116 and a topological polar surface area of 55 Ų .Scientific Research Applications
Organic Chemistry
Application Summary
“Methyl 1H-pyrazole-4-carboxylate” is used in the synthesis of novel heterocyclic amino acids. These compounds are developed and regioselectively synthesized in their N-Boc protected ester form for achiral and chiral building blocks .
Method of Application
In the first stage of the synthesis, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids are converted to the corresponding β-keto esters, which are then treated with N, N-dimethylformamide dimethyl acetal. The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines affords the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates .
Results or Outcomes
The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .
Fungicide
Application Summary
“Methyl 1H-pyrazole-4-carboxylate” is used in the synthesis of fungicides. Some of the synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities .
Method of Application
The specific method of application or experimental procedures for this use case was not detailed in the sources.
Results or Outcomes
Compounds 6a, 6b, and 6c displayed more than 50% inhibition activities against G. zeae at 100 µg/mL, which was better than that of the commercial fungicides carboxin and boscalid .
Medicinal Chemistry
Application Summary
“Methyl 1H-pyrazole-4-carboxylate” is used in the synthesis of various bioactive chemicals in medicinal chemistry . Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
Results or Outcomes
A number of noteworthy biological properties of this molecule include those that are antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal .
Alcohol Dehydrogenase Inhibitor
Application Summary
“Methyl 1H-pyrazole-4-carboxylate” is used in the synthesis of Fomepizole, a synthetic alcohol dehydrogenase inhibitor . It blocks the formation of toxic ethylene glycol metabolites which are responsible for severe metabolic acidosis and renal failure .
Results or Outcomes
In limited human studies, Fomepizole reversed the toxicity of potentially lethal doses of ethylene glycol .
Agrochemistry
Application Summary
“Methyl 1H-pyrazole-4-carboxylate” is used in the synthesis of various chemicals in agrochemistry . Pyrazoles have a wide range of applications in agrochemistry .
Results or Outcomes
Coordination Chemistry
Application Summary
“Methyl 1H-pyrazole-4-carboxylate” is used in the synthesis of various chemicals in coordination chemistry . Pyrazoles have a wide range of applications in coordination chemistry .
Safety And Hazards
While specific safety and hazard information for “Methyl 1H-pyrazole-4-carboxylate” is not available in the search results, it is generally recommended to ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .
Future Directions
properties
IUPAC Name |
methyl 1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-5(8)4-2-6-7-3-4/h2-3H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTZKSMAJVLWOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-pyrazole-4-carboxylate | |
CAS RN |
51105-90-9 | |
Record name | Methyl 1H-pyrazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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